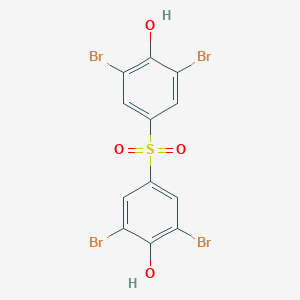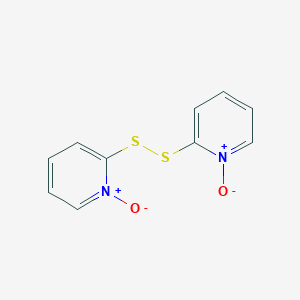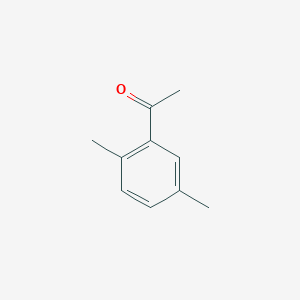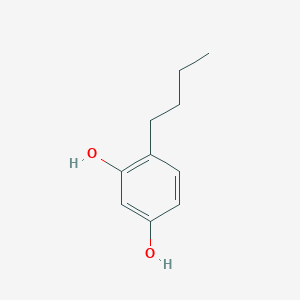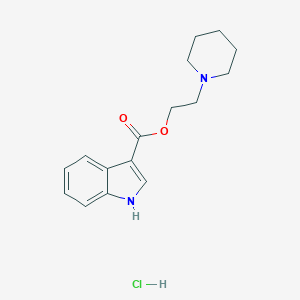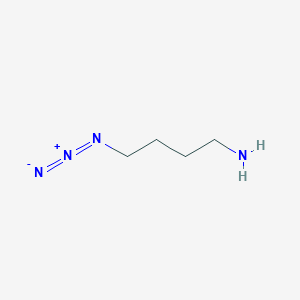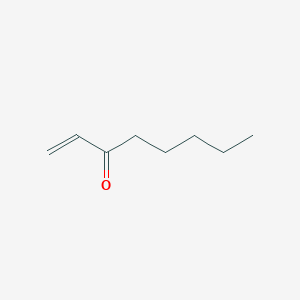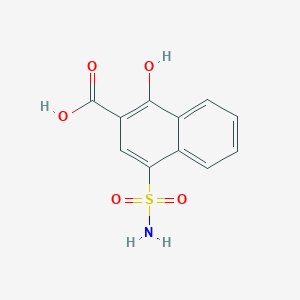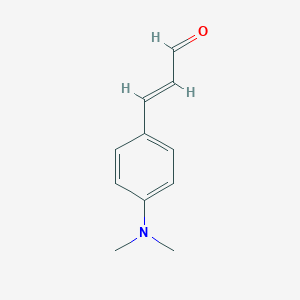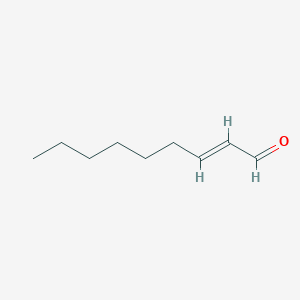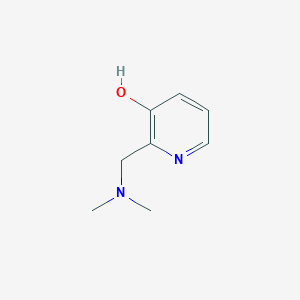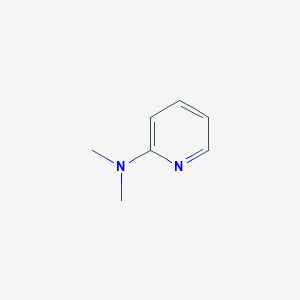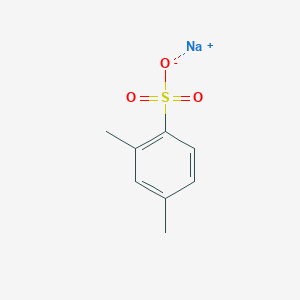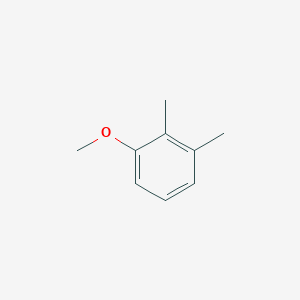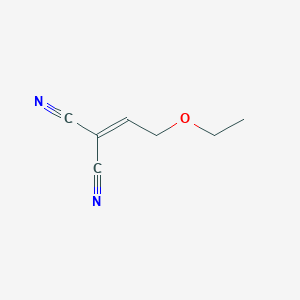
Malononitrile, (ethoxyethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malononitrile, (ethoxyethylidene)-, also known as MEE, is a chemical compound used in scientific research. It is a highly reactive molecule that is commonly used in organic synthesis and drug discovery. MEE is a versatile reagent that can be used in a wide range of reactions, making it an important tool for chemists and researchers.
Mécanisme D'action
Malononitrile, (ethoxyethylidene)- is a highly reactive molecule that can undergo a variety of reactions. Its reactivity is due to the presence of two electrophilic sites, the cyano group and the vinyl ether group. These groups can react with a variety of nucleophiles, such as amines and alcohols, to form new compounds.
Effets Biochimiques Et Physiologiques
Malononitrile, (ethoxyethylidene)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines at high concentrations. Further research is needed to determine the potential toxicity of Malononitrile, (ethoxyethylidene)- and its effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Malononitrile, (ethoxyethylidene)- in lab experiments is its high reactivity, which allows for the rapid formation of new compounds. However, this reactivity can also be a limitation, as it can lead to unwanted side reactions. Additionally, Malononitrile, (ethoxyethylidene)- is a highly flammable liquid and must be handled with care.
Orientations Futures
There are several areas of future research that could be explored with Malononitrile, (ethoxyethylidene)-. One potential direction is the development of new synthetic methods using Malononitrile, (ethoxyethylidene)- as a reagent. Another area of interest is the use of Malononitrile, (ethoxyethylidene)- in the synthesis of new pharmaceuticals and other bioactive compounds. Finally, further research is needed to determine the potential toxic effects of Malononitrile, (ethoxyethylidene)- and its safety for use in laboratory settings.
Méthodes De Synthèse
Malononitrile, (ethoxyethylidene)- can be synthesized through the reaction of malononitrile with ethyl vinyl ether. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a colorless liquid with a boiling point of 115-116°C.
Applications De Recherche Scientifique
Malononitrile, (ethoxyethylidene)- has a wide range of applications in scientific research. It is commonly used in organic synthesis as a reagent for the preparation of various compounds. Malononitrile, (ethoxyethylidene)- can also be used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
63917-11-3 |
|---|---|
Nom du produit |
Malononitrile, (ethoxyethylidene)- |
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-(2-ethoxyethylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-2-10-4-3-7(5-8)6-9/h3H,2,4H2,1H3 |
Clé InChI |
GMZMDJNLXLSHTJ-UHFFFAOYSA-N |
SMILES |
CCOCC=C(C#N)C#N |
SMILES canonique |
CCOCC=C(C#N)C#N |
Autres numéros CAS |
63917-11-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



